molecular formula C14H9NO2 B6375542 2-Cyano-4-(2-formylphenyl)phenol CAS No. 1261982-60-8

2-Cyano-4-(2-formylphenyl)phenol

Cat. No.: B6375542
CAS No.: 1261982-60-8
M. Wt: 223.23 g/mol
InChI Key: KCSGXUKPCCMNJX-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-formylphenyl)phenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols in very good to excellent yields without the need for chromatographic purification.

Another method involves the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . This process includes the use of anhydride as a dehydrating agent and a hydrolytic reagent consisting of a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C.

Industrial Production Methods

Industrial production of this compound typically involves scalable and green synthesis protocols. These methods prioritize environmental sustainability and efficiency, utilizing readily available reagents and mild reaction conditions to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers, esters, and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s cyano and formyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(2-formylphenyl)phenol is unique due to the presence of both cyano and formyl groups on the phenol ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(2-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-12-7-10(5-6-14(12)17)13-4-2-1-3-11(13)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSGXUKPCCMNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684640
Record name 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-60-8
Record name 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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